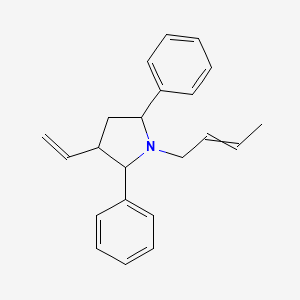![molecular formula C20H15ClN2O7 B14526319 2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid CAS No. 62707-01-1](/img/structure/B14526319.png)
2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid is a complex organic compound that combines a phenol derivative with a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]phenol typically involves the reaction of 3-chlorobenzyl chloride with phenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the phenol group.
For the preparation of 3,5-dinitrobenzoic acid, nitration of benzoic acid is performed using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups in 3,5-dinitrobenzoic acid can be reduced to amines.
Substitution: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and benzoic acids.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chlorophenyl)methyl]phenol: Similar to other chlorophenyl derivatives.
3,5-Dinitrobenzoic acid: Similar to other nitrobenzoic acids.
Uniqueness
The combination of a chlorophenyl group with a dinitrobenzoic acid moiety in a single molecule gives 2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid unique chemical properties that are not observed in its individual components. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62707-01-1 |
|---|---|
Molecular Formula |
C20H15ClN2O7 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H11ClO.C7H4N2O6/c14-12-6-3-4-10(9-12)8-11-5-1-2-7-13(11)15;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,9,15H,8H2;1-3H,(H,10,11) |
InChI Key |
UFVSBRHDGFZJJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)Cl)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]-](/img/structure/B14526247.png)


![1-(4-Methylpiperazin-1-yl)-2-[2-(phenylsulfanyl)phenyl]ethan-1-one](/img/structure/B14526261.png)




![1-Chloro-4-[{[(4-chlorophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14526279.png)
![N,N-Dimethyl-1-[(3-phenyl-1,3-thiazolidin-2-ylidene)amino]methanamine](/img/structure/B14526281.png)

![3-[4-(Dibutylamino)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14526287.png)

![3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14526326.png)
